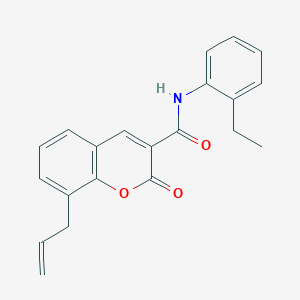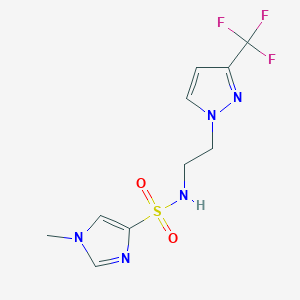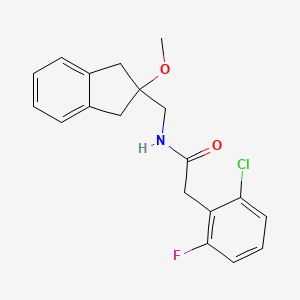
2-(2-chloro-6-fluorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related acetamide compounds involves complex reaction processes, typically starting from specific phenyl or fluorophenyl substrates. While the exact synthesis process for this compound isn't directly documented, analogous processes involve reactions like acetylation, esterification, and subsequent reactions with chloroacetamide derivatives or anhydrous sodium acetate, as observed in the synthesis of similar compounds (Zhou & Shu, 2002). These methods provide a basis for understanding the potential synthetic routes that could be employed for our compound of interest.
Molecular Structure Analysis
The molecular structure of acetamide derivatives reveals crucial insights into their properties and reactivity. The structure is often confirmed using techniques such as NMR, IR, and mass spectrometry. For instance, the crystal structure analysis of certain acetamide compounds provides detailed insights into their conformation and intermolecular interactions, such as hydrogen bonding patterns, which are pivotal for understanding their molecular architecture and functionality (Camerman et al., 2005).
Chemical Reactions and Properties
The reactivity and chemical behavior of acetamide derivatives can be intricate, often involving interactions with other chemical entities through various mechanisms. For example, the formation of adducts with DNA components or other small molecules under specific conditions illustrates the reactive nature and potential biological relevance of these compounds (Nesnow et al., 1995). These reactions are critical for understanding the chemical properties and potential applications of such compounds.
科学的研究の応用
Environmental Impact and Toxicology
2-(2-chloro-6-fluorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide, due to its complex chemical structure, may have various applications and implications in scientific research, particularly in the fields of environmental science and toxicology. Research on similar compounds has highlighted the importance of understanding their environmental fate, potential toxicity, and effects on human health and ecosystems.
One key area of research is the investigation into the environmental fate processes and biochemical transformations of chiral emerging organic pollutants, including various acetamide derivatives. Such studies are crucial for understanding how these compounds behave in different environmental compartments, including water, soil, and air. The analytical chemistry, environmental occurrence, and fate of individual stereoisomers of these pollutants are of particular interest, as they can have differential toxicological effects and serve as tracers of biochemical processes in the environment. The separation and analysis of these stereoisomers are typically achieved through advanced techniques such as gas chromatography, high-performance liquid chromatography, and capillary electrophoresis, often coupled with mass spectrometry for enhanced sensitivity and selectivity (Wong, 2006).
Another critical aspect of research focuses on the toxicity of organic fluorophores used in molecular imaging. Given the potential use of complex acetamides in creating fluorophores for cancer diagnosis and other medical applications, understanding their toxicity is paramount. This includes investigating cytotoxicity, tissue toxicity, in vivo toxicity, and mutagenicity to ensure safe administration to patients. The literature review on the toxicity of widely used fluorophores, including FDA-approved compounds like indocyanine green and fluorescein, provides valuable insights into the safety considerations necessary for the development and application of new fluorophores based on acetamide derivatives (Alford et al., 2009).
Furthermore, the hepatoprotective and nephroprotective activities of natural compounds like chrysin against various drugs and toxic agents highlight the importance of exploring protective agents against potential toxicity induced by complex chemicals, including acetamide derivatives. Understanding the biochemical and molecular mechanisms underlying the protective effects of such compounds can inform the development of safer pharmaceutical products and therapeutic strategies (Pingili et al., 2019).
特性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO2/c1-24-19(10-13-5-2-3-6-14(13)11-19)12-22-18(23)9-15-16(20)7-4-8-17(15)21/h2-8H,9-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUDPOJCUYYDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-6-Amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2487172.png)
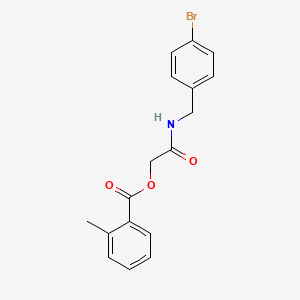
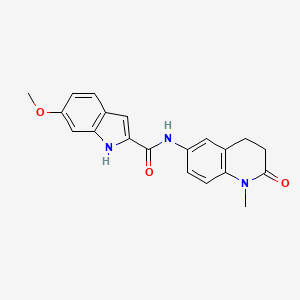
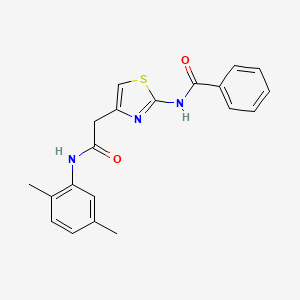
![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-fluorobenzenecarboxylate](/img/structure/B2487182.png)
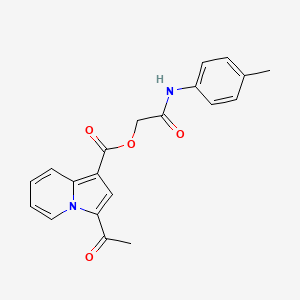

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2487185.png)
![ethyl 1-{[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}piperidine-4-carboxylate](/img/structure/B2487186.png)
![2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid](/img/structure/B2487190.png)
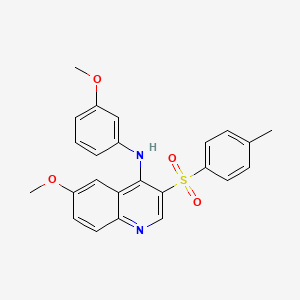
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2487192.png)
